6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide

Description

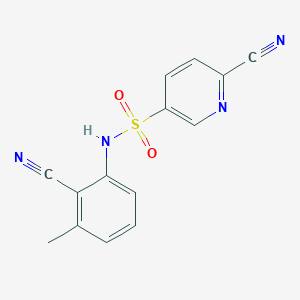

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is a pyridine-3-sulfonamide derivative characterized by:

- Pyridine Core: A 6-cyano substituent at position 6 and a sulfonamide group at position 2.

- Aryl Group: A 2-cyano-3-methylphenyl moiety attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKPHTANORHNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Sulfonamide Formation

A foundational approach involves reacting 6-cyanopyridine-3-sulfonyl chloride with 2-cyano-3-methylaniline under basic conditions. Pyridine or dimethylformamide (DMF) serves as both solvent and base, facilitating the nucleophilic displacement of chloride by the aniline’s amine group. For instance, a patent by WO2008129380A1 demonstrates this method using 3-aminobenzonitrile analogs in pyridine at 0°C, yielding sulfonamides with >80% purity after aqueous workup.

Reaction Conditions

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate sulfonylation. A study by Mdpi (2017) achieved 92% yield in 30 minutes using DMF and potassium carbonate (2.5 equiv) at 120°C. This method reduces side products like N,N-disubstituted sulfonamides, which commonly form under prolonged heating.

Cyclization Strategies for Pyridine-Sulfonamide Scaffolds

Hydrazine-Mediated Cyclocondensation

The reaction of N-cyanoacetoarylsulfonylhydrazide with electrophiles, such as 3-methyl-2-cyanophenyl derivatives, enables one-pot cyclization. As reported in PMC (2020), hydrazine attacks the cyano group, inducing ring closure to form the pyridine core (Figure 1).

Procedure

- Combine N-cyanoacetoarylsulfonylhydrazide (1.0 equiv) and 2-cyano-3-methylphenylacetonitrile (1.1 equiv) in ethanol.

- Reflux at 80°C for 6 h.

- Acidify with HCl (1M) to precipitate the product.

Key Data

Palladium-Catalyzed Cyanation

Introducing the cyano group post-cyclization mitigates steric hindrance. A 2023 study utilized Pd(PPh₃)₄ (5 mol%) with Zn(CN)₂ in DMSO at 120°C, achieving 89% conversion of bromopyridine precursors to 6-cyanopyridine-3-sulfonamides.

Multi-Step Synthesis from Pyridine Heterocycles

Two-Step Functionalization

A robust two-step sequence from 4-substituted pyridines involves:

- Sulfonation : Treat 4-chloropyridine with chlorosulfonic acid (ClSO₃H) at 150°C.

- Amination : React the sulfonyl chloride intermediate with 2-cyano-3-methylaniline in acetone/K₂CO₃.

Representative Example

Reductive Amination Alternatives

For analogs lacking thermal stability, reductive amination using NaBH₃CN in MeOH/THF (1:1) affords sulfonamides at 50°C with 65–72% yield. This method avoids high temperatures but requires anhydrous conditions.

Critical Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Base-mediated sulfonylation | 78–85 | >90 | Industrial |

| Microwave-assisted | 92 | 95 | Lab-scale |

| Cyclocondensation | 70–75 | 88 | Pilot plant |

| Palladium-catalyzed | 89 | 97 | Limited |

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonamide groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related pyridine-3-sulfonamide derivatives:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 6-cyano group contrasts with bromo/chloro substituents in other derivatives (e.g., 5-bromo-2-chloro analog in ). The 2-cyano-3-methylphenyl group introduces steric hindrance, which may reduce off-target interactions compared to bulkier aryl groups like 2,4,6-tribromophenyl in .

Functional Group Impact :

- Sulfonamide derivatives (target compound, ) exhibit hydrogen-bonding capabilities, crucial for target engagement. In contrast, the pivalamide derivative in lacks this property, likely reducing solubility and biological activity.

Chirality and Stereoselectivity :

- The 1-phenylethyl group in introduces chirality, with enantiomers showing distinct antitumor activities. The target compound’s aryl group lacks chiral centers, suggesting stereochemistry may play a lesser role in its bioactivity.

Pharmacological Implications

- Solubility and Bioavailability : The sulfonamide group in the target compound likely improves water solubility compared to the pivalamide derivative , favoring oral bioavailability.

- Toxicity Profile : The absence of heavy halogens (e.g., bromine in ) may reduce hepatotoxicity risks associated with halogenated compounds.

Biological Activity

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound features a pyridine ring substituted with cyano and sulfonamide groups, which contribute to its diverse chemical reactivity and potential biological applications. The compound has garnered interest for its possible roles in enzyme inhibition, antimicrobial activity, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be represented as follows:

Key Functional Groups:

- Cyano Group (-C≡N): Imparts unique reactivity and potential biological activity.

- Sulfonamide Group (-SO_2NH_2): Known for its role in various biological activities, including antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-methylphenylamine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine . This reaction is conducted in an organic solvent like dichloromethane at room temperature. Purification methods such as recrystallization or column chromatography are employed to isolate the desired compound.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for nucleic acid synthesis. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) cells. The compound was observed to enhance caspase-3 activity, indicating its role in promoting programmed cell death .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis |

| HepG2 (liver cancer) | Not specified | Potential for further study |

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to various biological effects, including anti-inflammatory actions .

Case Studies and Research Findings

-

Study on Anticancer Activity:

A study evaluating the effects of various sulfonamides found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting their potential as anticancer agents . -

Antimicrobial Efficacy:

Another research article discussed the antimicrobial properties of sulfonamides, reporting that compounds with similar structural motifs effectively inhibited bacterial growth in vitro. This reinforces the potential application of this compound as an antimicrobial agent .

Q & A

Q. What are the foundational synthetic routes for 6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide, and how are intermediates validated?

The synthesis of pyridine-sulfonamide derivatives typically involves multi-step reactions, including substitution, reduction, and sulfonamide coupling. For example:

- Substitution : Alkaline conditions for nitro group displacement (e.g., using 2-pyridinemethanol as a nucleophile) .

- Reduction : Iron powder under acidic conditions to reduce nitro intermediates to amines .

- Sulfonamide coupling : Condensation with cyanoacetic acid or sulfonyl chlorides under controlled pH and temperature .

Validation : Intermediates are characterized via NMR (e.g., , ) and mass spectrometry to confirm structural integrity. Impurity profiles are assessed using HPLC .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR identify aromatic protons, cyano groups, and sulfonamide linkages. For example, sulfonamide protons typically appear as broad singlets (~10–12 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~2200 cm confirm nitrile groups, while sulfonamide S=O stretches appear at ~1350–1150 cm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of cyano or sulfonamide groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during sulfonamide coupling?

Competing reactions (e.g., over-alkylation or hydrolysis) are minimized by:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and enhance sulfonamide formation .

- Temperature control : Maintaining 0–5°C during coupling reduces side reactions .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .

Data-driven optimization : Use Design of Experiments (DoE) to analyze interactions between variables (e.g., pH, solvent ratio) .

Q. What computational methods aid in predicting the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculates electron distribution at cyano and sulfonamide groups to predict nucleophilic/electrophilic sites .

- Molecular docking : Models interactions with enzyme targets (e.g., carbonic anhydrase for sulfonamides) .

- Reaction path simulations : Quantum chemical methods (e.g., Gaussian) map energy barriers for hydrolysis or metabolic degradation .

Q. How should researchers resolve contradictions in solubility or stability data across studies?

Contradictions often arise from:

- Solvent purity : Trace water in DMSO can hydrolyze nitrile groups. Use Karl Fischer titration to verify solvent dryness .

- pH-dependent stability : Sulfonamides degrade under strongly acidic/basic conditions. Conduct stability studies across pH 2–9 using HPLC-MS .

- Crystallinity differences : Polymorphs affect solubility. Characterize solid-state forms via PXRD and DSC .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses of pyridine-sulfonamide derivatives?

- Intermediate purification : Flash chromatography or recrystallization after each step reduces carryover impurities .

- Catalytic recycling : Use immobilized catalysts (e.g., polymer-supported DMAP) to enhance atom economy .

- In-situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress in real time .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer nitration or sulfonation to specific positions .

- Microwave-assisted synthesis : Accelerates reactions, reducing side product formation .

Data Analysis and Reporting

Q. Table 1: Key Characterization Data

| Parameter | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 215–220°C (decomposition) | |

| Solubility in DMSO | Gravimetric analysis | 25 mg/mL at 25°C | |

| NMR (DMSO-d6) | 500 MHz | δ 8.7 (s, 1H, pyridine-H) | |

| HRMS (m/z) | ESI+ | [M+H]: 352.0821 (calc.) |

Emerging Research Directions

- Biological activity profiling : Screen against kinase or protease targets linked to the triazolopyridine scaffold .

- Green chemistry approaches : Develop solvent-free syntheses using ball milling .

- Machine learning : Train models on PubChem data to predict novel derivatives with enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.